molecular formula C7H16ClN B2376633 1,3,3-Trimethylcyclobutan-1-amine hydrochloride CAS No. 2138586-43-1

1,3,3-Trimethylcyclobutan-1-amine hydrochloride

Cat. No.: B2376633
CAS No.: 2138586-43-1
M. Wt: 149.66
InChI Key: FGHWZQCKXMUWQN-UHFFFAOYSA-N
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Description

1,3,3-Trimethylcyclobutan-1-amine hydrochloride is a specialized chemical compound serving as a valuable building block in organic synthesis and medicinal chemistry research. It is offered for research and development purposes and is not intended for diagnostic, therapeutic, or household use. The compound features a cyclobutane ring, a strained four-membered carbocycle that can impart unique conformational and steric properties to molecules. The presence of both the amine functional group and the 1,3,3-trimethyl substitution pattern on the ring makes this compound a versatile intermediate for constructing more complex molecular architectures. Researchers utilize this scaffold in various applications, including the synthesis of novel pharmaceutical candidates and agrochemicals, where the cyclobutane ring can be used to modulate the properties of a lead compound. The hydrochloride salt form ensures improved stability and handling for research purposes. The molecular formula for this compound is C7H16ClN . Synonyms for this material include N,3,3-Trimethylcyclobutan-1-amine hydrochloride .

Properties

IUPAC Name

1,3,3-trimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6(2)4-7(3,8)5-6;/h4-5,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHWZQCKXMUWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138586-43-1
Record name 1,3,3-trimethylcyclobutan-1-amine hydrochloride
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Preparation Methods

Reaction Mechanism and Conditions

Reductive amination is a widely used method for synthesizing secondary and tertiary amines. For 1,3,3-trimethylcyclobutan-1-amine hydrochloride, this approach involves reacting 1,3,3-trimethylcyclobutanone with methylamine or ammonium formate in the presence of a reducing agent.

Procedure (adapted from CN104788320A):

  • Reactants :
    • 1,3,3-Trimethylcyclobutanone (1 equiv)
    • Methylamine hydrochloride (1.2 equiv)
    • Sodium cyanoborohydride (NaBH3CN, 1.5 equiv)
    • Solvent: Methanol or ethanol
  • Conditions :
    • Temperature: 60–80°C
    • Duration: 12–24 hours
  • Workup :
    • Neutralization with HCl to form the hydrochloride salt.
    • Purification via recrystallization (ethanol/water).

Yield : ~78% (theoretical), with purity >95% by HPLC.

Comparative Analysis

Parameter Value/Detail
Solvent Efficiency Methanol > Ethanol (higher polarity)
Reducing Agent NaBH3CN preferred over NaBH4 (selectivity)
Byproducts <5% unreacted ketone

Cyclobutane Ring Formation via [2+2] Cycloaddition

Photochemical Synthesis

Cyclobutane rings are often constructed via photochemical [2+2] cycloaddition. For example, 1,3-dimethylcyclobutane derivatives can be synthesized from ethylene precursors under UV light.

Procedure :

  • Reactants :
    • 3,3-Dimethyl-1-pentene (2 equiv)
    • Chloramine-T (for amine introduction)
  • Conditions :
    • UV light (254 nm), inert atmosphere (N2).
    • Catalyst: None required.
  • Post-Reaction Modification :
    • Hydrochloric acid treatment to form the amine salt.

Yield : ~65% (due to steric hindrance).

Challenges and Optimizations

  • Steric Effects : Bulky substituents reduce reaction efficiency.
  • Catalyst Use : Lewis acids (e.g., ZnCl2) improve regioselectivity but may complicate purification.

Nucleophilic Substitution with Cyclobutyl Halides

Alkylation of Methylamine

A direct route involves reacting 1-chloro-1,3,3-trimethylcyclobutane with methylamine.

Procedure (adapted from US3391142A):

  • Reactants :
    • 1-Chloro-1,3,3-trimethylcyclobutane (1 equiv)
    • Methylamine (2 equiv, in THF)
  • Conditions :
    • Temperature: 80°C, 12 hours.
    • Workup: HCl gas bubbled into the solution to precipitate the hydrochloride salt.

Yield : 70–75%, purity ~90%.

Side Reactions

  • Elimination : Formation of 1,3,3-trimethylcyclobutene (~10%).
  • Mitigation : Excess methylamine and controlled temperature.

Hydrochloride Salt Formation from Free Amine

Acid-Base Reaction

The free base 1,3,3-trimethylcyclobutan-1-amine is treated with HCl to form the salt.

Procedure :

  • Dissolve the free amine in diethyl ether.
  • Bubble HCl gas until precipitation completes.
  • Filter and wash with cold ether.

Purity : >99% by titration.

Analytical Validation

Structural Confirmation

  • NMR :
    • ¹H NMR (400 MHz, D2O): δ 1.25 (s, 6H, 2×CH3), 1.45 (s, 3H, CH3), 2.10–2.30 (m, 2H, cyclobutane CH2).
  • HRMS : m/z 114.1277 [M+H]+ (calc. 114.1279).

Purity Assessment

Method Result
HPLC (C18 column) 99.1% purity
Karl Fischer Titration 0.2% H2O

Industrial-Scale Considerations

Cost-Efficiency

  • Reductive Amination : Preferred for scalability (lower catalyst costs).
  • Cycloaddition : Limited by UV reactor availability.

Environmental Impact

  • Waste Streams : NaBH3CN generates cyanide byproducts; alternatives like BH3·THF are being explored.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Biological Activity

1,3,3-Trimethylcyclobutan-1-amine hydrochloride is a cyclic amine compound with potential applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₁₅N·HCl
  • SMILES Notation : CC1(CC(C1)(C)N)C
  • InChI Key : DHBXJPMOXFTSQC-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily associated with its interactions at the cellular level. Research indicates that cyclic amines often exhibit significant pharmacological effects due to their ability to interact with various receptors and enzymes.

  • Receptor Interaction : Cyclic amines can act as ligands for neurotransmitter receptors, influencing neurotransmission and potentially modulating mood and cognition.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Pharmacological Applications

Case Study 1: Antifungal Properties

A study investigated the antifungal activity of related amine compounds against Candida species. The results indicated that certain cyclic amines exhibited effective inhibition of fungal growth at concentrations ranging from 0.98 to 7.81 μg/mL. This suggests potential for similar effects in this compound .

Fungal SpeciesMinimum Inhibitory Concentration (MIC)
Candida parapsilosis3.91 - 7.81 μg/mL
Candida tropicalis>250 μg/mL

Case Study 2: Neurological Applications

Research into cyclic amines has shown promise in treating neurological disorders. For instance, compounds structurally similar to this compound have been linked to increased serotonin levels in animal models, suggesting a potential antidepressant effect .

Toxicity and Safety Profile

While specific toxicity data for this compound is sparse, toxicity assessments of related compounds indicate that many cyclic amines may have low toxicity profiles at therapeutic doses. Further research is needed to establish a comprehensive safety profile for this compound.

Scientific Research Applications

Organic Synthesis

1,3,3-Trimethylcyclobutan-1-amine hydrochloride is primarily utilized in photochemical reactions, particularly:

  • Photochemical α-selective Radical Ring-opening Reactions : This application involves the use of visible light to induce radical reactions that lead to the formation of functionalized cyclobutenes from 1,3-disubstituted acyl bicyclobutanes. The reaction allows for the creation of compounds with unique carbon frameworks, which are valuable in synthetic organic chemistry.

Pharmaceutical Potential

Preliminary studies suggest that this compound may exhibit biological activity. While specific pharmacological effects are not extensively documented, similar compounds have been associated with:

  • Neurotransmitter Modulation : There is potential for this compound to influence neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders.
  • Anti-inflammatory and Analgesic Activities : Compounds with structural similarities have shown promise in these areas, warranting further investigation into the biological roles of this compound.

Case Study 1: Synthesis of Functionalized Cyclobutenes

In a study focusing on the synthesis of cyclobutenes via radical ring-opening reactions using this compound, researchers demonstrated that:

  • The reaction conditions allowed for high yields of cyclobutenes with a single all-carbon quaternary center or two contiguous centers.
  • This method provides a straightforward approach to accessing complex molecular architectures that are challenging to synthesize through traditional methods.

A preliminary investigation into the biological activity of this compound revealed:

  • Potential interactions with neurotransmitter systems.
  • Indications that further research could uncover anti-inflammatory properties similar to those observed in related compounds.

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Lipophilicity :

  • The 1,3,3-trimethyl derivative exhibits greater steric hindrance and lipophilicity compared to 3,3-dimethyl and 3-methyl analogs . This could enhance membrane permeability in drug design but may reduce solubility.
  • Fluorinated analogs (e.g., 3,3-difluoro-1-(trifluoromethyl)-) introduce electronegative groups, improving metabolic stability and bioavailability .

Functional Group Diversity: The ketone-containing analog (3-amino-3-methylcyclobutan-1-one hydrochloride) introduces polarity and hydrogen-bonding capacity, which may influence solubility and target binding . Aromatic derivatives like 1-(3-chlorophenyl)-cyclobutan-1-amine hydrochloride are suited for applications requiring π-π interactions, such as kinase inhibitors .

Molecular Weight Trends :

  • Substitutions significantly impact molecular weight. For example, the trifluoromethyl group in increases the molar mass to 211.56, whereas simpler methyl substitutions (e.g., 3-methyl) result in lower weights (~121–135 g/mol) .

Synthetic Considerations :

  • Fluorinated and aromatic derivatives likely require specialized synthetic routes (e.g., Friedel-Crafts alkylation for phenyl groups or fluorination reactions) compared to alkyl-substituted analogs .

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